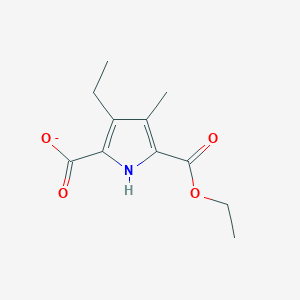
5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid
描述
The compound “5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The ethoxycarbonyl group (-COOEt) is an ester functional group, which is often used in organic synthesis. The presence of the carboxylic acid (-COOH) group suggests that this compound may exhibit acidic properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the various substituents. The ethyl and methyl groups are alkyl substituents, while the ethoxycarbonyl and carboxylic acid groups are functional groups that would significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
As a pyrrole derivative, this compound might participate in reactions typical of pyrroles, such as electrophilic substitution. The presence of the ester and carboxylic acid groups also suggests that it could undergo reactions typical of these functional groups, such as hydrolysis .科学研究应用
Synthesis and Rearrangement
Rearrangement of Pyrrole Derivatives : The rearrangement of pyrrole derivatives through the action of benzenesulfonyl chloride in an alkaline medium results in the production of pyrrole-4-carboxylic acids with high yields, demonstrating a second-order Beckmann rearrangement. This process underlines the compound's role in the synthesis of structurally complex heterocycles (Stankyavichus et al., 1999).
Catalytic Applications
Fe(II)-Catalyzed Isomerization : A novel synthesis of pyrroles through Fe(II)-catalyzed isomerization of 4-vinylisoxazoles was reported, where derivatives of the compound serve as intermediates. This method highlights the compound's utility in creating fused pyrrolecarboxylic acid derivatives under mild conditions, offering a new pathway for synthesizing complex organic structures (Galenko et al., 2017).
Supramolecular Chemistry
Supramolecular Liquid-Crystalline Networks : The compound has been explored for its potential in forming supramolecular liquid-crystalline networks through self-assembly with multifunctional hydrogen-bonding molecules. This research illustrates its applicability in developing new materials with unique liquid-crystalline properties, demonstrating the versatility of pyrrole derivatives in material science (Kihara et al., 1996).
Biological and Medicinal Chemistry
Spin Adducts with EMPO : The compound has been used in studies related to the detection of radicals, specifically in the formation of spin adducts with EMPO and its derivatives. This research is critical for understanding radical-mediated processes in biological systems and the development of novel diagnostic tools (Stolze et al., 2002).
安全和危害
未来方向
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its properties could be studied for potential applications in fields like materials science or medicinal chemistry .
属性
IUPAC Name |
5-ethoxycarbonyl-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-7-6(3)8(11(15)16-5-2)12-9(7)10(13)14/h12H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNHWTOENPMOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
53365-89-2 | |
| Record name | ETHYL 5-CARBOXY-4-ETHYL-3-METHYL-2-PYRROLECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



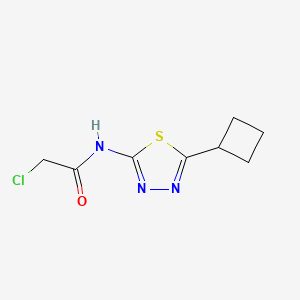
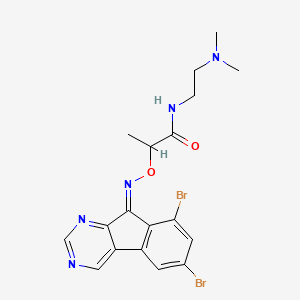
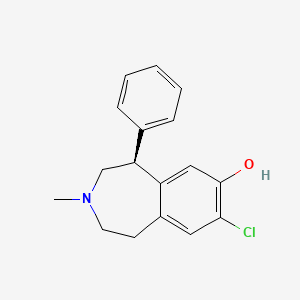


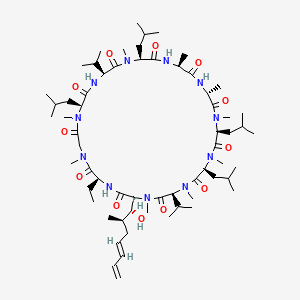
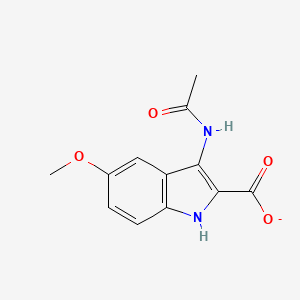
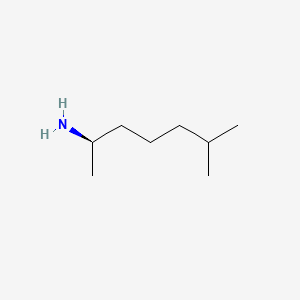
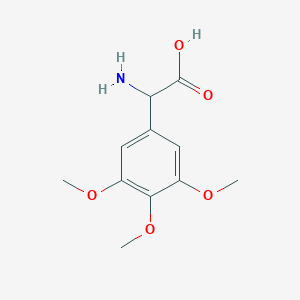
![Methyl 3-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propanoate](/img/structure/B1624097.png)
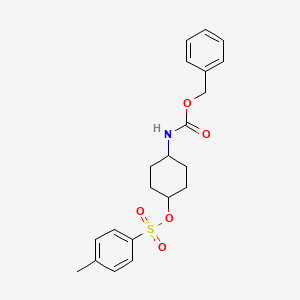
![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)
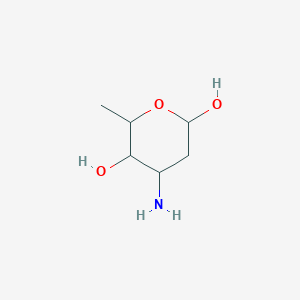
![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)